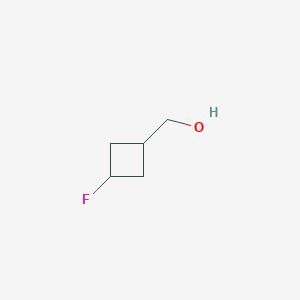

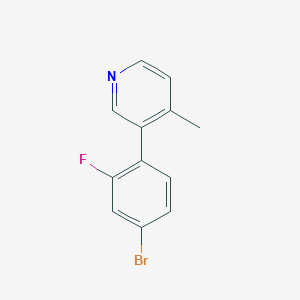

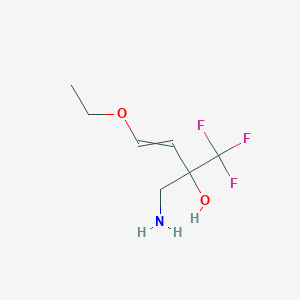

![molecular formula C9H9N3O2 B1442051 methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190315-96-8](/img/structure/B1442051.png)

methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Übersicht

Beschreibung

“Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is a chemical compound that is a derivative of 1H-Pyrrolo[3,2-b]pyridine . It is used as a reagent in the synthesis of azetidinylpiperidine derivatives, which are monoacylglycerol lipase inhibitors useful in the treatment of inflammatory pain .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate”, has been reported in scientific literature . The synthesis process involves several steps, including the deprotection of the SEM group of a compound, followed by alkalization in the presence of 1,2-diaminoethane .Molecular Structure Analysis

The molecular structure of “methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is based on the 1H-Pyrrolo[2,3-b]pyridine nucleus . This nucleus can form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region .Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics: FGFR Inhibition

Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is implicated in various types of cancers . These compounds can inhibit cancer cell proliferation and induce apoptosis, making them promising candidates for cancer therapy.

Antiproliferative Agents Against Hep3B Cells

Derivatives of this compound have shown potent antiproliferative activity against Hep3B cells, a human liver cancer cell line. This suggests potential applications in the treatment of liver cancer .

Modulation of Signal Transduction Pathways

The compound plays a role in modulating signal transduction pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt. These pathways are crucial for organ development, cell proliferation, migration, and angiogenesis .

Diabetes Management

Pyrrolo[3,4-c]pyridine derivatives, which share a similar core structure with methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, have been shown to reduce blood glucose levels. This opens up possibilities for the compound’s application in managing diabetes and related conditions .

Herbicidal Activity

Indole derivatives, which are structurally related to this compound, have been explored for their herbicidal activity. They act as antagonists to the auxin receptor protein TIR1, which is essential for plant growth regulation .

Anti-HIV and Anti-Mycobacterial Applications

Azaindoles, which are closely related to methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, have been used in the discovery of anti-HIV agents and anti-mycobacterial compounds, suggesting potential applications in infectious disease treatment .

Cognitive Impairment Treatment

Some azaindole derivatives have been investigated as potential agents for treating cognitive impairments. Given the structural similarity, this compound may also hold promise in this therapeutic area .

Eigenschaften

IUPAC Name |

methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)5-2-7-8(12-3-5)6(10)4-11-7/h2-4,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCCJFBSWKEWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=CN2)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

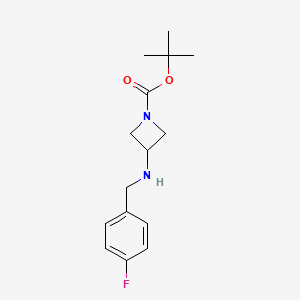

![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)

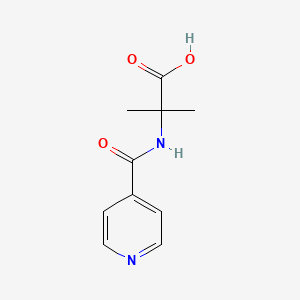

![3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1441980.png)

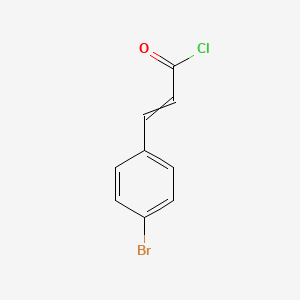

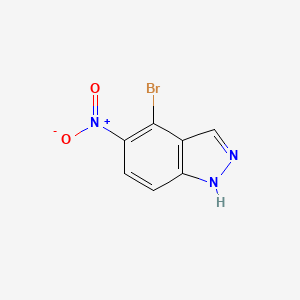

![3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1441982.png)

![[(3-Ethoxypyridin-2-yl)methyl]amine](/img/structure/B1441987.png)